3-(2-Chlorophenoxy)propionic acid
Overview
Description
3-(2-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It is a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO3 . The molecular weight is 200.62 . The IUPAC Standard InChI is InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) .
Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a melting point of 113-115 °C .
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of optically active 2-(4-chlorophenoxy)propionic acid has been determined, revealing significant differences in weaker intermolecular interactions and the formation of a catemer motif rather than hydrogen-bonded cyclic dimers, which are observed in the equivalent racemic compound (Sørensen, Collet, & Larsen, 1999).
Synthetic Applications : The compound has been utilized in the synthesis of new Benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating its role in complex organic synthesis and its potential for creating various chemical structures (Hogale, Shirke, & Kharade, 1995).
Agricultural Research : 2-(3-chlorophenoxy)propionic acid has been studied for its effect on crown size, yield, and quality of pineapple cv. Giant Kew, suggesting its use in altering plant physiological processes and improving agricultural yield and quality (Imchen, Sema, Maiti, & Sarkar, 2022).
Fruit Size and Maturity in Peaches : Research has shown that 2-(3-Chlorophenoxy)propionic Acid and its amide derivatives significantly increased fruit diameter in peaches, indicating its potential as a growth regulator in fruit cultivation (Shaybany et al., 1979).
Hypolipidemic Activity : 3-(4-Phenoxybenzoyl) propionic acids were prepared and tested for hypolipidemic activity in rats, showing that specific derivatives possessed potent activity, indicating potential medical applications (Tomisawa et al., 1985).
Ion Channel Study : Chiral analogues of 2-(p-chlorophenoxy)propionic acid have been tested to evaluate the influence of chirality on Cl ion flux in the channel, contributing to our understanding of ion channels in biological systems (Bettoni et al., 1987).
Safety and Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .
Mechanism of Action
Target of Action
3-(2-Chlorophenoxy)propanoic acid, also known as MFCD02295728, is a chiral phenoxy acid Phenoxy acids are generally known to act as herbicides, suggesting that their targets may be specific enzymes or pathways in plants .
Mode of Action
It is known that phenoxy acids typically act by mimicking natural plant hormones, disrupting normal plant growth and development .
Biochemical Pathways
As a phenoxy acid, it may interfere with the pathways regulated by plant hormones, leading to abnormal growth and development .
Result of Action
As a phenoxy acid herbicide, it is likely to cause abnormal growth and development in plants, leading to their eventual death .
Properties
IUPAC Name |
3-(2-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFYWLRSVDZCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221923 | |
Record name | 3-(2-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-45-8 | |
Record name | 3-(2-Chlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chlorophenoxy)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7170-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(2-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(2-Chlorophenoxy)propionic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5S7BP6XL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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